![molecular formula C7H4F2N2O B063294 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 176244-21-6](/img/structure/B63294.png)
5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a type of organic compound known as a benzimidazole, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring . Fluorine atoms are attached at the 5 and 6 positions of the benzimidazole .
Chemical Reactions Analysis
The specific chemical reactions involving 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one are not available in the literature I have access to. Benzimidazoles, in general, can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Scientific Research Applications
Organic Synthesis
In organic chemistry, such compounds are valuable for the synthesis of more complex molecules. They can act as intermediates in the construction of compounds with diverse biological activities. The regiocontrolled synthesis of substituted imidazoles has been highlighted as a significant advancement in the field, allowing for precise modifications of the imidazole ring .
Cancer Research
Research has shown that certain imidazole derivatives can exhibit significant activity against cancer cell lines. For instance, compounds structurally similar to 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one have demonstrated the ability to inhibit microtubule assembly formation in cancer cells, which is a promising avenue for anticancer drug development .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been extensively utilized as a drug scaffold in medicinal chemistry . They can interact with proteins and enzymes, serving as a good bioisostere of naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been known to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their wide-ranging biological activity .
Result of Action
Benzimidazole derivatives have been known to exhibit a multitude of interesting pharmacological activities .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
5,6-difluoro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIZLMLIRWCFRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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